molecular formula C8H7Br2NO2 B2857070 3-(2,6-Dibromopyridin-4-yl)propanoic acid CAS No. 2470438-12-9

3-(2,6-Dibromopyridin-4-yl)propanoic acid

Cat. No.: B2857070
CAS No.: 2470438-12-9
M. Wt: 308.957
InChI Key: XKYDSBGKEBJBPD-UHFFFAOYSA-N
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Description

3-(2,6-Dibromopyridin-4-yl)propanoic acid is a brominated heterocyclic carboxylic acid with the molecular formula C₈H₇Br₂NO₂ and a molecular weight of 309.96 g/mol. Its structure features a pyridine ring substituted with bromine atoms at the 2- and 6-positions, linked to a propanoic acid moiety. The bromine substituents and pyridine core may confer unique electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name

3-(2,6-dibromopyridin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c9-6-3-5(1-2-8(12)13)4-7(10)11-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYDSBGKEBJBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the bromination of 4-pyridylpropanoic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents such as acetic acid or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 3-(2,6-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,6-Dibromopyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dibromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanoic acid group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Halogenated Propanoic Acid Derivatives
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): Structure: Chlorine atoms at the 3- and 5-positions on a phenyl ring, with a hydroxyl group at the 4-position. Molecular Weight: ~265.53 g/mol (lighter due to Cl vs. Br). Key Properties: Demonstrates selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to halogen-enhanced lipophilicity and hydroxyl group polarity .
  • 3-(2,6-Dibromopyridin-4-yl)propanoic acid: Structure: Bromine atoms on a pyridine ring, lacking hydroxyl groups. Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance hydrophobic interactions in biological systems. The pyridine nitrogen enables hydrogen bonding, unlike phenyl analogs.
Sulfur-Containing Esters
  • 3-(Methylthio)propanoic acid methyl ester (): Structure: Methylthio (-SMe) and methyl ester (-COOCH₃) groups. Key Properties: High volatility; contributes to pineapple aroma with Odor Activity Values (OAVs) >1. Concentrations vary by cultivar (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 pineapple) .
Amino-Substituted Derivatives
  • 2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid dihydrobromide (): Structure: Amino group (-NH₂) on the propanoic acid chain; dihydrobromide salt. Molecular Weight: 406.90 g/mol. Key Properties: Enhanced water solubility due to salt formation; amino group increases basicity, contrasting with the carboxylic acid’s acidity. Applications: Pharmaceutical building block for drug discovery .

Comparative Data Table

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties Applications References
3-(2,6-Dibromopyridin-4-yl)propanoic acid Pyridine-Br, -COOH 309.96 High lipophilicity, potential H-bonding Medicinal chemistry intermediate
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Phenyl-Cl, -OH, -COOH ~265.53 Antimicrobial activity Natural antimicrobial agent
3-(Methylthio)propanoic acid methyl ester -SMe, -COOCH₃ ~150.22 Volatile, high OAVs Flavor industry
2-Amino-3-(2,6-dibromopyridin-4-yl)propanoic acid dihydrobromide Pyridine-Br, -NH₂, -COOH·2HBr 406.90 Water-soluble salt form Pharmaceutical synthesis

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-(2,6-Dibromopyridin-4-yl)propanoic acid with high purity and yield?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor. For example, N-bromosuccinimide (NBS) in methanol under ambient conditions is a common brominating agent, as demonstrated in analogous dihydropyridine bromination protocols . Reaction time (e.g., 24 hours) and stoichiometric ratios (e.g., 2:1 NBS:precursor) are critical for minimizing side products. Post-synthesis purification via recrystallization (e.g., ethanol) or high-performance liquid chromatography (HPLC) is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of 3-(2,6-Dibromopyridin-4-yl)propanoic acid after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify bromine substitution patterns on the pyridine ring and the propanoic acid chain.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C8_8H6_6Br2_2NO2_2, exact mass 318.83 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection to assess purity and retention time consistency .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of hazardous waste according to local regulations .

Advanced Research Questions

Q. How does the bromine substitution pattern on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dibromo configuration enhances regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, the steric hindrance from the 2,6-dibromo groups directs coupling to the 4-position of the pyridine ring. Researchers should optimize palladium catalysts (e.g., Pd(PPh3_3)4_4) and base systems (e.g., Na2_2CO3_3) in anhydrous solvents like THF to maximize yield .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Validate purity via HPLC and quantify impurities (e.g., residual solvents).
  • Assay Conditions : Standardize cell-based assays (e.g., fixed concentrations, incubation times).
  • Structural Analogues : Compare activity with derivatives (e.g., 3-(3-chloropyridin-4-yl)propanoic acid) to isolate the role of bromine .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with active sites (e.g., kinases or proteases).
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns simulations.
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values of bromine) with inhibitory activity .

Q. What are the challenges in optimizing reaction conditions for regioselective functionalization of the propanoic acid moiety?

  • Methodological Answer : The carboxylic acid group can undergo undesired side reactions (e.g., esterification). Strategies include:

  • Protection/Deprotection : Use tert-butyl esters to protect the acid during bromination.
  • Low-Temperature Reactions : Perform acylations at 0–5°C to minimize side products.
  • Catalytic Systems : Employ coupling agents like HATU for amide bond formation without racemization .

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